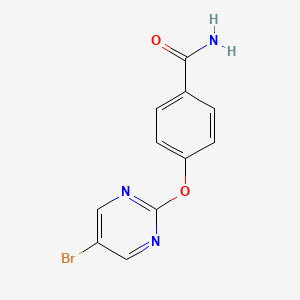
ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate, also known as EZA, is a chemical compound with potential applications in scientific research. It is a cyanoacrylate derivative and has been reported to exhibit antitumor and anti-inflammatory activities.
Wissenschaftliche Forschungsanwendungen
Ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has been reported to exhibit antitumor and anti-inflammatory activities. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has also been reported to reduce inflammation in animal models of arthritis and colitis. In addition, ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has been investigated for its potential use as a fluorescent probe for imaging of cancer cells.
Wirkmechanismus
The exact mechanism of action of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate is not fully understood. However, it has been suggested that ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate acts by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and cancer. ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has been reported to exhibit low toxicity in vitro and in vivo. In addition, ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has been shown to have good stability in various solvents and under different pH conditions. ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has also been reported to have good membrane permeability, which makes it a potential candidate for drug delivery applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate is its potential use as a fluorescent probe for imaging of cancer cells. ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has also been reported to exhibit antitumor and anti-inflammatory activities, which makes it a potential candidate for drug development. However, one of the limitations of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate. One direction is to investigate the potential use of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate as a drug for the treatment of cancer and inflammatory diseases. Another direction is to explore the use of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate as a fluorescent probe for imaging of cancer cells. In addition, further studies are needed to elucidate the exact mechanism of action of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate and to investigate its potential side effects.
Synthesemethoden
The synthesis of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate involves the reaction of cyanoacetic acid ethyl ester with 2-azepanone in the presence of a base, such as potassium carbonate or sodium hydride. The reaction yields ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate as a yellowish solid with a melting point of around 80-82°C. The purity of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate can be determined using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
IUPAC Name |
ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)9(8-12)10-6-4-3-5-7-13-10/h13H,2-7H2,1H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIXRHZKCPKQIV-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCCCCN1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/CCCCCN1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)

![N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide](/img/structure/B7577475.png)







![3-[(5-bromopyrimidin-2-yl)amino]-N-propylpropanamide](/img/structure/B7577531.png)
